2‑Nitrophenyl Regioisomer Superiority in Antifungal Activity Against C. albicans Relative to 3‑ and 4‑Nitrophenyl Analogues
In a head‑to‑head comparison of three pyrazole‑based azomethine isomers differing only in the position of the nitro group (2‑NO₂, 3‑NO₂, 4‑NO₂), the 2‑nitrophenyl derivative 2a exhibited significantly superior antifungal activity against Candida albicans. The activity of the 2‑nitrophenyl isomer was described as “considerably more active” than the 3‑ and 4‑nitrophenyl congeners, which showed limited activity [1]. Although the study was conducted on Schiff‑base derivatives, the core 2‑nitrophenyl‑pyrazole pharmacophore is conserved in 4‑chloro‑2‑[5‑(2‑nitrophenyl)‑1H‑pyrazol‑3‑yl]phenol, implying that the 2‑NO₂ regioisomer provides an intrinsic advantage over alternative nitrophenyl positional isomers for antifungal screening programs.
| Evidence Dimension | Antifungal activity against C. albicans (relative potency) |
|---|---|
| Target Compound Data | 2‑Nitrophenyl isomer (2a) – “considerably more active” than 3‑NO₂ or 4‑NO₂ isomers (exact MIC not available in accessible abstract/supplementary material) |
| Comparator Or Baseline | 3‑Nitrophenyl isomer 2b – limited activity; 4‑Nitrophenyl isomer 2c – limited activity |
| Quantified Difference | Qualitative ranking: 2‑NO₂ >>> 3‑NO₂ ≈ 4‑NO₂ (statistical significance not specified) |
| Conditions | In vitro broth microdilution antifungal assay against C. albicans; Schiff‑base derivatives of nitrophenyl‑pyrazole scaffold [1] |
Why This Matters
Procurement of the 2‑nitrophenyl regioisomer is critical for antifungal screening, as the positional isomer switch (2‑NO₂ → 3‑NO₂ or 4‑NO₂) dramatically reduces activity against C. albicans.
- [1] Restrepo‑Acevedo, A., et al. (2022). Synthesis and antifungal activity of nitrophenyl‑pyrazole substituted Schiff bases. J. Mol. Struct., 1253, 132289. View Source
